Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate
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Overview
Description
Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . It is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound you mentioned seems to be a complex derivative of benzofuran, with additional functional groups such as carboxamido and carboxylate.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be quite complex, depending on the functional groups attached to the benzofuran core. The specific structure of “Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate” would require more specific information .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions, depending on the functional groups present. For instance, benzofuran-2-carboxylic acid can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives depend on their specific structure. For instance, 3-Methylbenzofuran-2-carboxylic acid has a molecular weight of 176.17 and a melting point of 194-197 °C .Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, disrupt cellular signaling pathways, or interfere with the replication of viruses .
Biochemical Pathways
These could potentially include pathways involved in cell growth and proliferation, immune response, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Advantages and Limitations for Lab Experiments
One advantage of Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate is its versatility as a building block for the synthesis of various materials. This compound can be easily modified to introduce different functional groups, which can alter its electronic and optical properties. However, one limitation of this compound is its relatively high cost compared to other thiophene derivatives, which may limit its use in large-scale applications.
Future Directions
There are numerous future directions for research on Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate. One potential area of investigation is the development of new organic semiconductors based on this compound, which could have applications in the field of organic electronics. Another potential area of research is the development of this compound-based drug candidates for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-phenylthiophene with benzofuran-2-carboxylic acid, followed by the addition of methylamine and subsequent esterification with methanol. The resulting product is a white crystalline solid with a melting point of 153-155°C.
Scientific Research Applications
Methyl 3-(benzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate has shown potential as a building block for the development of new materials with unique electronic and optical properties. In particular, this compound has been used as a key component in the synthesis of organic semiconductors, which have applications in the field of organic electronics. This compound has also been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
Safety and Hazards
properties
IUPAC Name |
methyl 3-(1-benzofuran-2-carbonylamino)-5-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-25-21(24)19-15(12-18(27-19)13-7-3-2-4-8-13)22-20(23)17-11-14-9-5-6-10-16(14)26-17/h2-12H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCXGZCFBPDNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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